molecular formula C11H7FN2O2 B1467505 5-Fluoro-2-(pyrimidin-5-yl)benzoic acid CAS No. 1249447-85-5

5-Fluoro-2-(pyrimidin-5-yl)benzoic acid

Cat. No. B1467505
CAS RN: 1249447-85-5
M. Wt: 218.18 g/mol
InChI Key: VOCUITXTQXEARJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrimidin-5-yl)benzoic acid, also known as 5-Fluoro-2-pyrimidin-5-ylbenzoic acid (5-FPBA), is a synthetic organic compound which has a wide range of applications in scientific research and laboratory experiments. 5-FPBA is a carboxylic acid which is commonly used as a reagent for the synthesis of various organic compounds. It is also used in the development of pharmaceutical drugs and other products.

Scientific Research Applications

Synthesis Methods and Optimization


5-Fluoro-2-(pyrimidin-5-yl)benzoic acid and its derivatives play a crucial role in various synthesis processes. For instance, a synthetic method for preparing a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is a molecular fragment of orexin Filorexant (MK-6096), has been reported. This method offers advantages such as a short synthetic pathway, simple post-treatment, and high yield, providing an effective new methodology for the synthesis of the target compound. The synthesis involves a one-pot generation using the Negishi cross-coupling method and has been optimized to achieve a maximum yield of 78.4% under specific conditions (Liu, Zhao, Yu, & Liu, 2020).

Chemical Properties and Reactions

Synthesis and Characterization of Derivatives


This compound and its related compounds have been utilized in the synthesis and characterization of various derivatives. For example, the synthesis and characterization of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, which is an antimetabolite of the pyrimidine analogue type, have been reported. This synthesis aims to decrease the toxicity of 5-FU by synthesizing a suitable carrier-linked prodrug with high efficiency and low toxicity. The structures of the synthesized compounds were assigned using techniques like NMR, mass spectrometry, and infrared spectroscopy (Xiong Jing, 2010).

Applications in Drug Development and Antifungal Activity

Antifungal Activity and Drug Development


The compound and its derivatives are also prominent in the field of drug development, particularly in antifungal applications. A study synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activities against various fungi. The study highlighted compounds with significant antifungal activity, presenting them as potential candidates for further biological testing (Wu, Lan, Wu, & Fei, 2021).

Advances in Fluorine Chemistry and Cancer Treatment

Contributions to Fluorine Chemistry and Cancer Treatment


Advances in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) in treating cancer. 5-Fluorouracil (5-FU) is the most widely used FP, treating over 2 million cancer patients annually. The review covers various aspects, including methods for 5-FU synthesis, insights into how FPs perturb nucleic acid structure and dynamics, and the implications of RNA- and DNA-modifying enzymes in 5-FU cytotoxicity. It also discusses the use of polymeric FPs, which may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).

properties

IUPAC Name

5-fluoro-2-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-1-2-9(10(3-8)11(15)16)7-4-13-6-14-5-7/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCUITXTQXEARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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